molecular formula C17H14BrN3O2 B11325943 2-bromo-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

2-bromo-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B11325943
M. Wt: 372.2 g/mol
InChI Key: SLVWIGSZAGPNIU-UHFFFAOYSA-N
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Description

2-bromo-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a dimethylphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Coupling Reactions: The final step involves coupling the brominated intermediate with the benzamide moiety under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-bromo-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The bromine atom and oxadiazole ring play crucial roles in its binding affinity and activity. The compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Properties

Molecular Formula

C17H14BrN3O2

Molecular Weight

372.2 g/mol

IUPAC Name

2-bromo-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C17H14BrN3O2/c1-10-7-8-12(9-11(10)2)15-16(21-23-20-15)19-17(22)13-5-3-4-6-14(13)18/h3-9H,1-2H3,(H,19,21,22)

InChI Key

SLVWIGSZAGPNIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3Br)C

Origin of Product

United States

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